8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boron-containing organic compound It is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure, and a dioxaborolane group, which is a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of tetrahydroisoquinoline derivatives using pinacolborane or bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, such as N,N-dimethylaminopyridine (DMAP), in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The boron group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to remove the boron group, yielding the corresponding hydrocarbon.
Substitution: The boron group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is primarily related to its ability to participate in various chemical reactions. The boron atom in the dioxaborolane group can form reversible covalent bonds with other molecules, making it useful in catalysis and molecular recognition . The tetrahydroisoquinoline core can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
Bis(pinacolato)diboron: Another boron reagent used in borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A derivative with an isopropoxy group, used in similar applications.
Uniqueness
8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core and the dioxaborolane group. This combination allows it to participate in a wider range of chemical reactions and potentially interact with biological targets in unique ways .
Properties
Molecular Formula |
C15H22BNO2 |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-7,17H,8-10H2,1-4H3 |
InChI Key |
OXFSMTAXQRMVGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CNCCC3=CC=C2 |
Origin of Product |
United States |
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